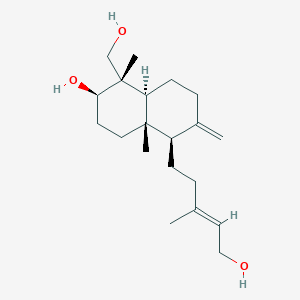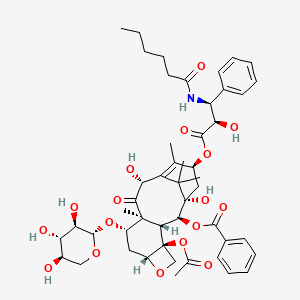
Jatrophane 2
Übersicht
Beschreibung
Jatrophane 2 is a type of jatrophane diterpene polyester that can be isolated from the highly irritant extract of whole fresh plants of E. peplus L. (Euphorbiaceae) .
Synthesis Analysis
The synthesis of jatrophane involves the formation of a jatrophane precursor, followed by the opening of the cyclopropane ring, and then closure of the five-membered ring between C-6 and C-10 to form the jatrophane core . There have been several studies on the total synthesis of jatrophane diterpenes .Molecular Structure Analysis
Jatrophane 2 has a complex molecular structure. It is a macrocyclic diterpene, which means it has a large ring structure in its molecule . The structure of Jatrophane 2 has been studied using techniques such as NMR spectroscopy and X-ray diffraction .Chemical Reactions Analysis
The reaction mechanism of the intramolecular [2 + 2] cycloaddition from a jatrophane precursor to the gaditanane skeleton, an unprecedented 5/6/4/6-fused tetracyclic ring framework, has been studied . There are also studies on the preparation of the western fragment of the Euphorbia constituent Pl-3 starting from (1 R ,5 S )-bicyclo [3.2.0]hept-2-en-6-one .Physical And Chemical Properties Analysis
The physical and chemical properties of Jatrophane 2 can be found in databases like PubChem . It has a molecular weight of 758.8 g/mol and a complex molecular formula of C39H50O15 .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Jatrophane diterpenes, including Jatrophane 2, have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anti-Viral Activity
Jatrophane diterpenes have shown activity against certain viruses, including the chikungunya virus and HIV . This suggests that Jatrophane 2 could potentially be used in the treatment of these viral infections.
Cytotoxic Activity
Jatrophane diterpenes have demonstrated cytotoxic activity . This means that they have the potential to kill certain types of cells, which could be beneficial in the treatment of certain types of cancer.
Multidrug Resistance-Reversing Activities
Jatrophane diterpenes, including Jatrophane 2, have been found to be powerful inhibitors of P-glycoprotein . P-glycoprotein is a protein that can pump drugs out of cells, leading to multidrug resistance in certain types of cancer. By inhibiting this protein, Jatrophane 2 could potentially be used to reverse multidrug resistance in these cancers.
Treatment of Thrombotic Diseases
Jatrophane diterpenes have shown curative effects on thrombotic diseases . This suggests that Jatrophane 2 could potentially be used in the treatment of these diseases.
Activators of Autophagy and Inhibitors of Tau Pathology
Jatrophane diterpenes have been found to activate autophagy and inhibit Tau pathology . Autophagy is a process that cells use to get rid of damaged parts, and Tau pathology is a characteristic of Alzheimer’s disease. This suggests that Jatrophane 2 could potentially be used in the treatment of Alzheimer’s disease.
Wirkmechanismus
Target of Action
Jatrophane 2, like other jatrophane-type diterpenes, primarily targets P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer treatment .
Mode of Action
Jatrophane 2 interacts with P-gp and inhibits its function . This inhibition prevents the efflux of therapeutic drugs from cancer cells, thereby enhancing the effectiveness of chemotherapy
Biochemical Pathways
Jatrophane 2 affects the biochemical pathway involving P-gp. By inhibiting P-gp, Jatrophane 2 disrupts the normal efflux of drugs and other xenobiotics from the cells . This disruption can enhance the intracellular concentration of therapeutic drugs, particularly in cancer cells that overexpress P-gp .
Pharmacokinetics
As a p-gp inhibitor, jatrophane 2 likely affects the pharmacokinetics of other drugs by increasing their cellular uptake and bioavailability .
Result of Action
The primary molecular effect of Jatrophane 2 is the inhibition of P-gp, leading to increased intracellular concentrations of certain drugs . On a cellular level, this can enhance the efficacy of chemotherapy in cancer cells that overexpress P-gp .
Action Environment
The action, efficacy, and stability of Jatrophane 2 can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the specific type of cells (such as cancer cells overexpressing P-gp) can all impact the action of Jatrophane 2 . .
Zukünftige Richtungen
Jatrophane and rearranged jatrophane-type diterpenes are of considerable interest in the context of natural product drug discovery programs . They possess diverse complex skeletons and a broad spectrum of therapeutically relevant biological activities. The discovery of jatrophane and modified jatrophane diterpenes has opened new frontiers for research studies on this genus .
Eigenschaften
IUPAC Name |
[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17+/t20-,29-,30-,31-,32+,33-,34+,35+,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHKCKIAGSAXCR-DXFPZIRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jatrophane 2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions that Jatrophane 2 exhibited minimal antitumor activity compared to Jatrophane 1. Does this mean Jatrophane 2 is completely inactive?
A1: The study states that Jatrophane 2 was "almost completely inactive in the suppression of cancer cell growth in a given range of concentrations" []. This suggests that while minimal activity was observed, further investigation across a broader concentration range might be needed to definitively conclude its complete inactivity. It is possible that Jatrophane 2 might exhibit activity at higher concentrations or under specific conditions not tested in this study. Additionally, exploring potential synergistic effects with other compounds could be of interest.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B1151648.png)
![(1R,4S,9S,10S,13R,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B1151649.png)
![(3S,4S,5S,6S)-6-(11-carbamoylbenzo[b][1]benzazepin-5-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151652.png)
![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1151653.png)

![2-(15N)azanyl-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B1151656.png)
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151660.png)
![(1R,4S,9R,10R,13R)-5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B1151662.png)
